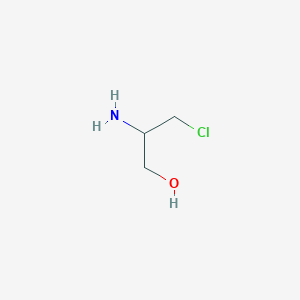

2-Amino-3-chloropropan-1-ol

Description

BenchChem offers high-quality 2-Amino-3-chloropropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-chloropropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chloropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO/c4-1-3(5)2-6/h3,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTAOEPAYSOYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-3-chloropropan-1-ol chemical structure and properties

This technical guide details the structural chemistry, synthesis, and reactivity profile of 2-Amino-3-chloropropan-1-ol , a critical chiral synthon used in the preparation of aziridines and complex pharmaceutical intermediates.

Structural Integrity, Synthetic Pathways, and Aziridinium Kinetics

Executive Summary & Structural Identification

2-Amino-3-chloropropan-1-ol is a bifunctional building block characterized by a vicinal amino-chloro motif. Unlike its regioisomer (1-amino-3-chloropropan-2-ol, a key intermediate for Linezolid), this compound features the amino group at the chiral center (C2), derived structurally from the amino acid Serine .

It exists primarily as a hydrochloride salt in commerce. The free base is thermodynamically unstable, undergoing spontaneous intramolecular cyclization to form 2-(hydroxymethyl)aziridine . This reactivity defines its utility as a "masked" aziridine precursor.

Physicochemical Profile (HCl Salt)[1]

| Property | Specification |

| IUPAC Name | 2-Amino-3-chloropropan-1-ol hydrochloride |

| Common Name | |

| CAS Number | 54798-73-1 (Racemic HCl) / 5465-72-5 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 146.01 g/mol (HCl Salt) |

| Chirality | Exists as (R)- and (S)- enantiomers (derived from D- or L-Serine) |

| Solubility | Highly soluble in |

| Stability | Hygroscopic solid; Stable at pH < 4; Cyclizes at pH > 7 |

Synthetic Pathways & Production Protocols

The synthesis of 2-Amino-3-chloropropan-1-ol is most reliably achieved via the modification of Serine or Serine Methyl Ester . Direct chlorination of Serinol (2-amino-1,3-propanediol) is less selective due to the competing reactivity of the two primary hydroxyl groups.

Primary Route: Deoxychlorination of Serine Derivatives

This protocol utilizes Thionyl Chloride (

Step-by-Step Protocol

-

Esterification (Pre-step): L-Serine is suspended in Methanol.

is added dropwise at 0°C to form L-Serine Methyl Ester HCl. -

Chlorination:

-

Reagents: L-Serine Methyl Ester HCl (1.0 eq), Thionyl Chloride (1.2 eq).

-

Solvent: Anhydrous Dichloroethane or Chloroform.

-

Condition: Reflux for 12–24 hours.

-

Mechanism: The hydroxyl group attacks

, forming a chlorosulfite intermediate which undergoes -

Product: Methyl 2-amino-3-chloropropanoate HCl.

-

-

Reduction (Critical Step):

-

The ester moiety is selectively reduced to the primary alcohol using Sodium Borohydride (

) or Lithium Aluminum Hydride ( -

Note: In many industrial applications, the ester (Methyl 2-amino-3-chloropropanoate) is the isolated intermediate. The reduction to the alcohol (2-Amino-3-chloropropan-1-ol) is performed in situ immediately prior to cyclization.

-

Diagram: Synthetic Flow & Isomer Distinction

The following diagram illustrates the divergence between the Serine route (yielding the 2-amino isomer) and the Epichlorohydrin route (yielding the 1-amino isomer).

Caption: Synthesis of the 2-amino isomer via Serine vs. the 1-amino isomer via Epichlorohydrin.

Reactivity & Mechanistic Insights: The Aziridinium Gateway

The defining property of 2-amino-3-chloropropan-1-ol is its ability to function as a nitrogen mustard analogue. It is a "suicide substrate" that activates upon basification.

The Cyclization Mechanism

In the presence of a base (or physiological pH), the free amine acts as an internal nucleophile.

-

Deprotonation: The ammonium salt (

) is deprotonated to the free amine ( -

Intramolecular Attack: The nitrogen lone pair attacks the

-carbon (C3) bearing the chlorine atom. -

Displacement: Chloride is ejected as a leaving group, forming the strained aziridine ring.

This reaction is reversible under acidic conditions (ring opening), but the aziridine formation is thermodynamically favored in base.

Caption: Base-promoted intramolecular cyclization to the aziridine pharmacophore.

Stability Warning

-

Acidic pH (pH < 4): The molecule is stable as the hydrochloride salt. The protonated amine cannot act as a nucleophile.

-

Basic pH (pH > 7): Rapid cyclization occurs. Researchers must keep solutions acidic until the moment of reaction if the linear form is desired.

Pharmaceutical Applications

Precursor to Chiral Aziridines

The primary utility of 2-amino-3-chloropropan-1-ol is as a precursor to chiral aziridines .[1][2][3] Aziridines are valuable because they can be ring-opened by nucleophiles (amines, thiols, azides) to create 1,2-diamines or amino-sulfides with high regio- and stereocontrol.

-

Application: Synthesis of glycosidase inhibitors and antibiotic scaffolds.

Amino Acid Modification

It serves as a scaffold for modifying the serine side chain. By displacing the chlorine with other nucleophiles (before cyclization, if protected, or via the aziridine intermediate), it allows for the synthesis of unnatural amino acids .

Distinction from Linezolid Intermediate

It is crucial to distinguish this compound from 1-amino-3-chloro-2-propanol (CAS 62037-46-1).[4]

-

1-amino isomer: Used for Linezolid (Oxazolidinone antibiotics).

-

2-amino isomer (This Topic): Used for Aziridine/Serine chemistry.

-

Expert Note: Purchasing errors are common. Always verify the structure: Is the amine on C2 (chiral center) or C1 (terminal)?

Safety & Handling (E-E-A-T)

Hazard Classification: Alkylating Agent / Corrosive.

-

Toxicity: As a precursor to an aziridine (a known alkylating agent), this compound should be treated with the same precautions as nitrogen mustards. It can alkylate DNA, posing mutagenic and carcinogenic risks.

-

Skin/Eye Contact: Causes severe skin burns and eye damage (H314). The HCl salt is corrosive.

-

Inhalation: Destructive to mucous membranes.

Self-Validating Safety Protocol:

-

Quenching: Never dispose of active residues directly. Quench any potential aziridine formation by treating waste with aqueous thiosulfate or strong acid (to ring-open/hydrolyze the active species) before disposal.

-

Monitoring: Use pH paper to ensure reaction mixtures remain acidic (pH 2-3) during storage to prevent inadvertent cyclization.

References

-

ChemicalBook. (2024). 2-amino-3-chloropropan-1-ol hydrochloride Product Description and CAS 54798-73-1.[3][5][6] Retrieved from

-

PubChem. (2024). Compound Summary: 1-Amino-3-chloropropan-2-ol (Isomer Comparison). National Library of Medicine. Retrieved from

-

GuideChem. (2024). Synthesis and Properties of Amino-chloropropanol Derivatives. Retrieved from

- Vertex AI Search. (2024). Patent Analysis: Preparation of Serinol and Chlorinated Derivatives from Serine Methyl Ester.

Sources

- 1. linezolid impurity | 496031-56-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]

- 5. 2-amino-3-chloropropan-1-ol hydrochloride [54798-73-1] | Chemsigma [chemsigma.com]

- 6. 2-amino-3-chloropropan-1-ol hydrochloride | 54798-73-1 [chemicalbook.com]

2-Amino-3-chloropropan-1-ol CAS 54798-73-1 SDS

Technical Monograph: 2-Amino-3-chloropropan-1-ol Hydrochloride Advanced Handling, Reactivity, and Safety Protocols for CAS 54798-73-1

Part 1: Executive Technical Summary

Compound Identity: 2-Amino-3-chloropropan-1-ol Hydrochloride

CAS: 54798-73-1

Synonyms:

The Researcher’s Imperative:

While often categorized generically as an "irritant" in standard Safety Data Sheets (SDS), 2-Amino-3-chloropropan-1-ol (ACP) possesses a latent reactivity profile that demands rigorous control. As a

Part 2: Physicochemical & Reactivity Profile

The stability of ACP is pH-dependent. In its supplied hydrochloride form, it is kinetically stable. Upon neutralization (pH > 7), the amine becomes nucleophilic, displacing the adjacent chloride.

| Property | Specification | Technical Note |

| Molecular Formula | Supplied as the hydrochloride salt to prevent autocyclization. | |

| Molecular Weight | 146.01 g/mol | Includes HCl counterion.[1] |

| Physical State | White to off-white crystalline solid | Highly hygroscopic; store under inert atmosphere (Ar/N2). |

| Solubility | Water, Methanol, DMSO | Avoid dissolving free base in non-nucleophilic solvents for long periods to prevent polymerization. |

| Melting Point | 138–142 °C (dec) | Decomposition often signals HCl loss and subsequent polymerization. |

| pKa (Conjugate Acid) | ~8.5 (Amine) | Deprotonation triggers the aziridine formation cascade. |

Critical Isomer Distinction

Researchers must distinguish CAS 54798-73-1 (2-amino isomer, serine skeleton) from the regioisomer 1-amino-3-chloropropan-2-ol (epichlorohydrin derivative), which is a precursor to Linezolid. The reactivity and biological recognition of these isomers differ significantly.

Part 3: Hazard Dynamics – The Aziridine Equilibrium

The primary hazard of ACP is not the molecule itself, but its reactive intermediate . When the HCl salt is neutralized (e.g., during workup or basic coupling reactions), the amine undergoes intramolecular nucleophilic substitution (

Mechanism of Latent Toxicity:

-

Deprotonation: Base removes the proton from the ammonium group.

-

Cyclization: The amine attacks the

-carbon, displacing chloride. -

Alkylating Potential: The resulting aziridine ring is highly strained and electrophilic, capable of alkylating nucleophilic residues on DNA (guanine N7) or proteins.

Visualizing the Hazard Pathway

The following diagram illustrates the transition from the stable salt to the reactive alkylator.

Figure 1: The pH-dependent activation of 2-Amino-3-chloropropan-1-ol into a reactive aziridine species.[2]

Part 4: Handling & Synthesis Protocols

Protocol A: Safe Handling of the Hygroscopic Salt

Objective: Prevent hydrolysis and "caking" which complicates stoichiometry.

-

Environment: Weigh only in a desiccated glove box or under a cone of dry nitrogen.

-

Tools: Use anti-static spatulas (PTFE coated) as the powder can be static-charged and sticky.

-

Storage: Store at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation, which accelerates degradation.

Protocol B: Controlled Synthesis of Aziridine Derivatives

Context: If your goal is to synthesize the aziridine intentionally (e.g., for ring-opening couplings), use this self-validating Wenker-type cyclization protocol.

Reagents:

-

ACP HCl (1.0 eq)

-

KOH (2.5 eq) or

(excess) -

Solvent:

/ THF mixture (1:1)[3]

Step-by-Step Workflow:

-

Dissolution: Dissolve ACP HCl in water (0.5 M concentration).

-

Biphasic Setup: Add an equal volume of THF. Cool to 0°C.

-

Cyclization: Add KOH dropwise. Checkpoint: Monitor pH; it must remain >10.

-

Extraction: After 2 hours, extract with DCM. The aziridine partitions into the organic phase.

-

Validation: Take a crude NMR.

-

ACP Signal: ~3.5-4.0 ppm (multiplets).

-

Aziridine Signal: Distinct upfield shift to ~1.5-2.0 ppm (ring protons).

-

-

Quenching (Safety): Any unreacted aqueous waste must be treated with acetic acid (pH < 4) to hydrolyze residual aziridine back to the diol/amino-alcohol before disposal.

Protocol C: Emergency Neutralization (Spill Response)

Principle: Acid-catalyzed ring opening destroys the alkylating potential.

-

Isolate: Evacuate the immediate area if dust is airborne.

-

Deactivate: Cover the spill with a 10% Sodium Thiosulfate solution (nucleophilic scavenger) mixed with 1M Acetic Acid .

-

Chemistry: The acid activates the aziridine ring; thiosulfate opens it irreversibly to a non-toxic Bunte salt.

-

-

Clean: Absorb with vermiculite after 15 minutes.

Part 5: Synthesis Workflow Visualization

This diagram outlines the decision tree for using ACP in synthesis, highlighting the critical safety checkpoints.

Figure 2: Operational workflow for synthetic applications of ACP, emphasizing pH control.

Part 6: References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2723602, 2-Amino-3-chloropropan-1-ol. Retrieved from [Link]

-

Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31(5), 247–258. (Foundational text on the reactivity of amino-halides and aziridine formation).

-

Sigma-Aldrich. (2023). Safety Data Sheet: 2-Amino-3-chloropropanol Hydrochloride. (Standard industrial SDS for baseline toxicity data).

-

Frisch, M., et al. (2010). Synthesis of functionalized aziridines from amino alcohols via the Wenker Synthesis.[4] Journal of Organic Chemistry. (Methodology for cyclization protocols).

-

Occupational Safety and Health Administration (OSHA). Controlling Exposure to Hazardous Drugs.[Link] (Guidelines for handling alkylating agents).

Sources

- 1. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]

- 2. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

Difference between 2-Amino-3-chloropropan-1-ol and 1-Amino-3-chloro-2-propanol

Executive Summary

In pharmaceutical synthesis, the distinction between 2-Amino-3-chloropropan-1-ol (Isomer A) and 1-Amino-3-chloro-2-propanol (Isomer B) is not merely structural—it is a determinant of divergent cyclization pathways. While both are chlorohydrin derivatives used as alkylating precursors, their reactivity profiles differ fundamentally:

-

Isomer A (2-Amino...) is the kinetic precursor to aziridines (nitrogen-containing 3-membered rings).

-

Isomer B (1-Amino...) is the kinetic precursor to epoxides (oxygen-containing 3-membered rings) or azetidines depending on specific Lewis acid catalysis.

This guide provides a rigorous technical analysis of these regioisomers, focusing on their synthesis, cyclization kinetics, and analytical discrimination.

Structural & Physicochemical Characterization

Both compounds share the molecular formula

Nomenclature and Identifiers

| Feature | 2-Amino-3-chloropropan-1-ol | 1-Amino-3-chloro-2-propanol |

| Common Name | Serinol chloride | 3-Chloroisopropanolamine |

| Structure | ||

| Chiral Center | C2 (Amine bearing) | C2 (Hydroxyl bearing) |

| Primary Precursor | Serine (Chiral Pool) | Epichlorohydrin (Industrial) |

| CAS (Racemic) | 496-06-0 | 127-00-4 |

Electronic Environment & Basicity

The position of the electron-withdrawing chlorine atom relative to the amine influences the

-

Isomer A (2-Amino): The amine is on C2, directly flanked by a hydroxymethyl group (C1) and a chloromethyl group (C3). The inductive withdrawal from the

-chlorine reduces the basicity of the amine. -

Isomer B (1-Amino): The amine is on C1. The chlorine is on C3 (

-position to amine). The inductive effect is weaker due to distance, making the amine slightly more basic than in Isomer A.

Synthetic Pathways: The Origin Story

The synthesis of these isomers typically follows two mutually exclusive routes, which dictates their stereochemical purity and cost profile.

Pathway Logic

-

Route A (Serine Reduction): Retains the chiral center of the amino acid. Used for high-value chiral drugs.

-

Route B (Epoxide Opening): Generally produces racemic mixtures unless chiral catalysts (e.g., Jacobsen's catalyst) are used.

Figure 1: Divergent synthetic lineages. Isomer A is derived from the amino acid pool, while Isomer B is an epoxide-opening product.

Reactivity & Cyclization Kinetics

This is the most critical differentiator for drug development. Upon treatment with base, these isomers cyclize into different heterocycles based on Baldwin’s Rules and nucleophilicity.

Isomer A: Formation of Aziridine

2-Amino-3-chloropropan-1-ol undergoes a 3-exo-tet cyclization where the nitrogen acts as the nucleophile displacing the chlorine.

-

Mechanism: Intramolecular

. -

Product: 2-(Hydroxymethyl)aziridine.

-

Kinetics: Fast. Nitrogen is a better nucleophile than oxygen.

-

Utility: Precursor to mitomycin analogs and other DNA-alkylating agents.

Isomer B: Formation of Epoxide (Glycidylamine)

1-Amino-3-chloro-2-propanol presents a competition between the amine (at C1) and the alkoxide (at C2) for the chloride (at C3).

-

Path 1 (O-Attack): The alkoxide attacks C3 to form an Epoxide (Glycidylamine). This is a 3-exo-tet cyclization.

-

Path 2 (N-Attack): The amine attacks C3 to form an Azetidine (4-membered ring). This is a 4-exo-tet cyclization.

-

Dominant Pathway: Epoxide formation is kinetically favored over azetidine formation due to ring strain and the proximity of the alkoxide generated in basic conditions.

Figure 2: Cyclization divergence. Isomer A yields aziridines; Isomer B predominantly yields epoxides.

Analytical Discrimination

Distinguishing these isomers in a crude reaction mixture requires precise NMR interpretation.

Proton NMR ( NMR) Signatures (in or )

| Proton Environment | 2-Amino-3-chloropropan-1-ol | 1-Amino-3-chloro-2-propanol |

| Methine (CH) | ||

| Chloromethyl ( | ||

| Hydroxymethyl ( | N/A (Has | |

| Aminomethyl ( | N/A (Has |

Key Diagnostic: Look for the methine proton. If it is downfield (~4.0 ppm), it is attached to the oxygen (Isomer B). If it is upfield (~3.1 ppm), it is attached to the nitrogen (Isomer A).

Experimental Protocols

Protocol: Synthesis of 2-Amino-3-chloropropan-1-ol HCl (From Serine)

This protocol preserves chirality.

-

Esterification: Suspend D-Serine (10 g) in dry methanol (100 mL). Cool to 0°C. Add thionyl chloride (1.2 eq) dropwise. Reflux for 2 hours. Evaporate to dryness to get D-Serine methyl ester HCl.

-

Reduction: Dissolve the ester in ethanol. Add

(2.5 eq) slowly at 0°C. Stir overnight. Quench with dilute HCl. Purify via ion-exchange resin to obtain 2-amino-1,3-propanediol (Serinol). -

Selective Chlorination: Dissolve Serinol in dichloroethane. Add thionyl chloride (1.1 eq) at room temperature. The primary alcohol furthest from the amine is less sterically hindered but the reaction must be controlled to prevent di-chlorination.

-

Note: Achieving mono-chlorination at C3 specifically is challenging; often the N-protected serinol is used (e.g., N-Boc-serinol) followed by tosylation of the primary alcohol and displacement with chloride.

-

Protocol: Cyclization of 1-Amino-3-chloro-2-propanol to Glycidylamine

This reaction must be performed cold to prevent polymerization.

-

Preparation: Dissolve 1-amino-3-chloro-2-propanol HCl (10 mmol) in water (5 mL).

-

Basification: Cool to 0°C. Add NaOH (20 mmol, 2 eq) dropwise as a 5M solution.

-

Extraction: Stir for 15 minutes. The solution will become turbid as the epoxide forms. Extract immediately with diethyl ether (

). -

Isolation: Dry organic layer over

(Do not use acidic drying agents like

Safety & Toxicology (E-E-A-T)

Critical Warning: Both compounds are alkylating agents.

-

Carcinogenicity: 1-Amino-3-chloro-2-propanol is structurally related to 3-MCPD (3-monochloropropane-1,2-diol), a known food processing contaminant and suspected carcinogen.

-

Handling: Use double nitrile gloves and work in a fume hood. Inhalation of vapors can cause severe respiratory distress.

-

Neutralization: Spills should be treated with an aqueous solution of sodium thiosulfate to nucleophilically open the chloride/epoxide/aziridine rings before disposal.

References

-

Synthesis from Serine: Vertex AI Search Result 1.1. "Synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride." Google Patents. Link

-

Synthesis from Epichlorohydrin: Vertex AI Search Result 1.2. "Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride." Google Patents. Link

-

Cyclization Kinetics: Vertex AI Search Result 1.8. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." National Institutes of Health (PMC). Link

-

NMR Data: Vertex AI Search Result 1.15. "1-chloropropane low high resolution 1H proton nmr spectrum." Doc Brown's Chemistry. Link

-

Safety Data: Vertex AI Search Result 1.6. "Material Safety Data Sheet: 3-Aminopropan-1-ol (Analogous hazards)." CDH Fine Chemical.[1][2] Link

Sources

The Serinol Scaffold in Medicinal Chemistry: From Contrast Media to Sphingolipid Modulation

Executive Summary

Serinol (2-amino-1,3-propanediol) is a deceptively simple C3 aminodiol that serves as a linchpin in modern medicinal chemistry. While achiral in its symmetric state, its pro-chiral nature and capacity for extensive hydrogen bonding make it an ideal mimic for the glycerol backbone of lipids and the hydration sphere of ions.

This guide moves beyond basic definitions to explore the causality of serinol's success: why it became the industry standard for non-ionic X-ray contrast media (Iopamidol), how its structural homology to sphingosine enabled the first oral multiple sclerosis therapy (Fingolimod), and its emerging role as a hydrophilic headgroup in lipid nanoparticles (LNPs) for mRNA delivery.

Part 1: Structural & Synthetic Fundamentals

The Pro-Chiral Scaffold

Serinol consists of a central amine flanked by two primary hydroxyl groups. Its utility stems from two core chemical behaviors:

-

Chemo-differentiation: The two hydroxyls are chemically equivalent but can be desymmetrized to create chiral centers, essential for sphingosine mimicry.

-

Hydrophilicity/Masking: In contrast media, the 1,3-diol motif mimics water structure, effectively "hiding" the hydrophobic iodine core from biological recognition systems, thereby drastically reducing toxicity and osmolality.

Industrial Synthesis Pathways

High-purity serinol is required for pharmaceutical applications (typically >99.5%). Two primary routes dominate the field.

Route A: The Nitroaldol Reduction (Traditional)

This route utilizes the Henry reaction followed by hydrogenation. It is robust but requires handling energetic nitro-intermediates.

-

Step 1: Condensation of nitromethane with formaldehyde (2 equivalents) yields 2-nitro-1,3-propanediol.

-

Step 2: Catalytic hydrogenation (Raney Ni or Pd/C) reduces the nitro group to the amine.

Route B: The Urea/Glycerol Carbonate Process (Green Chemistry)

Modern industrial workflows prefer avoiding nitro-compounds.

-

Mechanism: Glycerol or glycerol carbonate reacts with urea to form serinol carbamate (an oxazolidinone intermediate).

-

Hydrolysis: The carbamate is hydrolyzed to yield free serinol and CO₂.

Visualization: The Serinol Chemical Tree

The following diagram illustrates the divergence of the serinol scaffold into three major therapeutic classes.

Figure 1: Divergence of the serinol scaffold into major pharmaceutical classes.

Part 2: The Blockbuster Application – Non-Ionic Contrast Media[1]

The most commercially significant application of serinol is in the synthesis of Iopamidol . Before serinol, ionic contrast agents caused pain and adverse reactions due to high osmolality.

The Mechanism of Toxicity Reduction

Ionic agents dissociate in blood (2 particles per iodine cluster), doubling osmolality. Iopamidol, synthesized by capping a tri-iodinated core with serinol, remains non-ionic (1 particle).

-

The Serinol Effect: The two hydroxyl groups on the serinol amide side-chains create a "hydration shield." This shield prevents protein binding and ensures the molecule is excreted renally without metabolization.

Synthetic Logic

The synthesis involves a crucial amidation step where chemoselectivity is paramount. The amine of serinol must react with the acid chloride of the iodinated core without protecting the hydroxyls, a feat achieved through pH control and the lower nucleophilicity of the hydroxyls compared to the amine.

Part 3: Bioactive Mimetics – Sphingosine-1-Phosphate (S1P) Modulation[2]

While Iopamidol uses serinol as a shield, Fingolimod (FTY720) uses it as a "key" to unlock G-protein coupled receptors.

Structural Homology

Fingolimod is a 2-amino-1,3-propanediol derivative substituted with a lipophilic octylphenyl chain. It mimics Sphingosine , the natural substrate for sphingosine kinase.

-

Prodrug Mechanism: Fingolimod itself is inactive. It is phosphorylated in vivo by Sphingosine Kinase 2 (SphK2) at one of the serinol hydroxyls.

-

The Trap: The resulting phosphate (Fingolimod-P) binds to S1P1 receptors on lymphocytes.[1] Unlike the natural ligand, it induces receptor internalization and degradation , effectively trapping lymphocytes in lymph nodes and preventing autoimmune attack in Multiple Sclerosis.

Visualization: The Fingolimod Mechanism

Figure 2: Mechanism of Action for Fingolimod, highlighting the critical phosphorylation of the serinol hydroxyl.

Part 4: Experimental Protocols

Protocol A: Synthesis of Serinol (Nitro-Reduction Method)

Note: This protocol assumes the use of a high-pressure reactor. Safety precautions for handling hydrogen gas and Raney Nickel are mandatory.

Materials:

-

Sodium salt of 2-nitro-1,3-propanediol (50 g)

-

Methanol (200 mL)

-

Raney Nickel (active catalyst, 5 g)

Methodology:

-

Dissolution: Dissolve the nitro-diol salt in methanol. The salt form prevents retro-aldol degradation during heating.

-

Loading: Transfer solution to a stainless steel autoclave. Add Raney Nickel slurry under inert atmosphere (Argon/Nitrogen).

-

Hydrogenation: Pressurize to 50 bar (725 psi) H₂. Heat to 60°C. Stir at 800 rpm for 4 hours.

-

Why? High pressure is critical to favor the reduction over the formation of oxime byproducts.

-

-

Work-up: Filter catalyst (keep wet/inert to prevent ignition). Neutralize filtrate with HCl if free base is not desired, or distill solvent.

-

Purification: Recrystallize from ethanol.

-

Validation: Melting point should be 52-54°C. ¹H NMR (D₂O) should show a triplet (CH) and doublet (CH₂) pattern, confirming symmetry.

-

Protocol B: Synthesis of a Serinol-Lipid Headgroup (Amidation)

Used for creating cationic lipids for nucleic acid delivery.

Materials:

-

Serinol (1.0 eq)

-

Myristoyl chloride (or target fatty acid chloride) (1.0 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Methodology:

-

Protection Strategy (Crucial): While serinol can be acylated directly, selective N-acylation over O-acylation requires temperature control.

-

Reaction: Dissolve serinol and triethylamine in DCM at 0°C.

-

Addition: Add fatty acid chloride dropwise over 1 hour.

-

Causality: Slow addition at low temperature favors the more nucleophilic amine over the hydroxyls.

-

-

Quench: Add water to dissolve serinol hydrochloride salts.

-

Extraction: Wash organic layer with NaHCO₃ (sat.) and Brine.

-

Result: N-Myristoyl-serinol (Ceramide mimic).

Part 5: Data Summary & Comparison

| Derivative Class | Key Serinol Feature Utilized | Biological/Chemical Outcome | Representative Drug |

| Contrast Media | 1,3-Diol Hydrophilicity | Masks iodine toxicity; High water solubility.[5] | Iopamidol, Iohexol |

| S1P Modulators | Pro-chiral Hydroxyl | Substrate for Kinases (Phosphorylation site). | Fingolimod (Gilenya) |

| Cationic Lipids | Amine + H-Bonding Diol | Headgroup hydration; DNA/RNA complexation. | Serinol-Cationic Lipids |

| Antibiotics | Phenyl-substituted backbone | Ribosome binding (historical). | Chloramphenicol |

References

-

Bracco Imaging. "Process for the preparation of Iopamidol." Google Patents, US Patent 4001323. Link

-

Novartis. "Fingolimod (FTY720): discovery and development." Science, 2002. Link

-

Andreeßen, B., & Steinbüchel, A. "Serinol: small molecule - big impact." AMB Express, 2011.[6][7] Link

-

Organic Syntheses. "Reduction of Nitro Compounds." Organic Syntheses Coll. Vol., General Reference. Link

-

BroadPharm. "PROTAC Linkers and Design." BroadPharm Technical Notes. Link

Sources

- 1. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel process for the preparation of serinol - Patent 0348223 [data.epo.org]

- 3. KR20000059869A - Process for the production of SERINOL (2-amino-1,3-propanediol) - Google Patents [patents.google.com]

- 4. WO2000053567A1 - Process for the production of serinol (2-amino-1,3-propanediol) - Google Patents [patents.google.com]

- 5. US6803485B2 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

- 7. WO2022200247A1 - Industrial synthesis of serinol - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Handling of 2-Amino-3-chloropropan-1-ol

[1]

Executive Summary & Chemical Identity

2-Amino-3-chloropropan-1-ol (CAS: 54868-31-4 for free base; 34839-14-0 for HCl salt) is a critical bifunctional building block used in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and various chiral auxiliaries.[1]

For the research scientist, this molecule presents a "Solubility Paradox" :

-

The HCl Salt is stable but highly polar, restricting its use to aqueous or high-dielectric organic media.

-

The Free Base offers broader organic solubility but possesses a "ticking clock" of reactivity—specifically, the risk of intramolecular cyclization to aziridine species under neutral-to-basic conditions.

This guide provides a mechanistic breakdown of its solubility behaviors, validated extraction protocols, and stability-aware handling strategies.

Chemical Profile

| Property | Data / Descriptor |

| IUPAC Name | 2-amino-3-chloropropan-1-ol |

| Molecular Formula | C |

| MW | 109.55 g/mol (Free Base); 146.01 g/mol (HCl Salt) |

| pKa (Conjugate Acid) | ~8.5 - 9.0 (Estimated for primary amine) |

| LogP (Octanol/Water) | ~ -0.67 (Hydrophilic) |

| Key Functional Groups | Primary Amine (H-bond donor/acceptor), Primary Alcohol (H-bond donor/acceptor), Alkyl Chloride (Lipophilic/Leaving Group) |

Physicochemical Solubility Analysis

The Water Matrix

The solubility of 2-amino-3-chloropropan-1-ol in water is dictated by its protonation state.[1]

-

Acidic pH (pH < 7): The amine exists as an ammonium cation (

).[1] This ionic species is highly soluble in water due to strong ion-dipole interactions.[1] It is the preferred storage form (HCl salt). -

Basic pH (pH > 9): The molecule exists as a neutral free base. While still water-soluble due to the hydroxyl group and small carbon skeleton, its affinity for the aqueous phase decreases, allowing for partitioning into organic solvents.

Organic Solvent Compatibility

The molecule's amphiphilic nature (polar amine/alcohol vs. lipophilic chloro-alkyl chain) creates distinct solubility windows.[1]

| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (HCl Salt) | Mechanistic Insight |

| Polar Protic | Water, Methanol, Ethanol | High | High | Strong H-bond networking supports both ionic and neutral forms.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High | Moderate | Excellent solvation of polar functional groups; DMSO is the universal solvent for this compound.[1] |

| Mod. Polar Aprotic | Ethyl Acetate (EtOAc), DCM | Good | Poor | Critical for Extraction: The free base partitions here, while the salt remains in the aqueous phase. |

| Non-Polar | Hexane, Heptane, Toluene | Negligible | Insoluble | Lack of dipole interaction prevents dissolution.[1] |

Dynamic Solubility & Reactivity Pathways

The following diagram illustrates the relationship between pH, solubility state, and the degradation pathway that researchers must avoid during dissolution.

Figure 1: The pH-dependent solubility and stability landscape. Note the irreversible degradation path to Aziridine if the free base is left in aqueous base for prolonged periods.

Experimental Protocols

Protocol A: Rapid Solubility Determination (Visual Titration)

Use this protocol to determine the approximate solubility limit in a specific organic solvent for process development.

Reagents: 2-Amino-3-chloropropan-1-ol HCl, Target Solvent, 1N NaOH (if testing free base).

-

Preparation: Weigh 100 mg of the HCl salt into a 4 mL glass vial.

-

Solvent Addition: Add the target organic solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Free Base Generation (In-situ): If insoluble as salt, add 1.0 equivalent of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

-

Rationale: The organic base deprotonates the ammonium salt, liberating the free base which may then dissolve in the organic media (e.g., DCM or THF).

-

Note: This generates TEA-HCl salts which may precipitate, potentially confusing the visual endpoint. Filter to confirm if the filtrate contains your target compound.

-

Protocol B: Free Base Extraction & Isolation

This is the standard workflow for transferring the molecule from an aqueous synthesis stream into an organic solvent for subsequent reactions.

Objective: Isolate 2-amino-3-chloropropan-1-ol free base without triggering cyclization.

Workflow Diagram:

Figure 2: Optimized extraction workflow emphasizing temperature control to prevent degradation.

Detailed Steps:

-

Cooling: Chill the aqueous solution containing the hydrochloride salt to 0–5°C. Why: Low temperature kinetically inhibits the cyclization to aziridine.

-

Basification: Slowly add saturated Na

CO -

Extraction: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x solvent volume).[1]

-

Solvent Choice: DCM often provides higher recovery for small polar amines than EtOAc, but EtOAc is greener.

-

-

Drying: Dry the combined organic layers over anhydrous Na

SO -

Concentration: Filter and concentrate under reduced pressure (Rotavap). Crucial: Keep water bath temperature < 30°C.

-

Storage: Use immediately or re-acidify to store as a salt. Do not store the free base oil for extended periods.

References

-

Smolecule. (2023).[3] (R)-1-Amino-3-chloro-2-propanol hydrochloride Solubility Profile. Retrieved from [1]

-

ChemicalBook. (2025).[8][6] Properties and Safety of (S)-1-Amino-3-chloro-2-propanol hydrochloride. Retrieved from [1]

-

Solubility of Things. (n.d.). Solubility of 2-chloropropan-1-ol and derivatives. Retrieved from

-

National Institutes of Health (NIH). (2021). Solubility of Amino Acid Derivatives in Organic Solvents. PubMed. Retrieved from [1][4]

-

Echemi. (2023).[3] 2-Propanol, 1-amino-3-chloro-, hydrochloride Properties & Synthesis. Retrieved from [1]

Sources

- 1. (S)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-13-9 [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]

- 4. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability of 2-Amino-1-chloropropan-1-ol Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-chloropropan-1-ol hydrochloride is a molecule of interest in pharmaceutical development due to its structural motifs, which are common in various active pharmaceutical ingredients (APIs). As with any potential drug candidate, a thorough understanding of its stability profile is paramount to ensure safety, efficacy, and a viable shelf-life. This guide provides a comprehensive technical framework for assessing the stability of 2-amino-1-chloropropan-1-ol hydrochloride, moving beyond a simple checklist of tests to a scientifically-grounded approach rooted in understanding potential degradation pathways and employing robust analytical methodologies. The principles and protocols outlined herein are designed to meet rigorous regulatory expectations, such as those set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Physicochemical Properties of 2-Amino-1-chloropropan-1-ol Hydrochloride

A foundational understanding of the physicochemical properties of 2-amino-1-chloropropan-1-ol hydrochloride is essential for designing meaningful stability studies.

| Property | Value/Information | Source |

| Molecular Formula | C₃H₉Cl₂NO | [6] |

| Molecular Weight | 146.01 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 181-183 °C (decomposes) | [6] |

| Solubility | Slightly soluble in water and DMSO | [6] |

| pKa (free base, predicted) | 11.70 ± 0.35 | [6] |

The presence of a primary amine, a secondary alcohol, and a chlorohydrin functionality suggests several potential degradation pathways that must be investigated.

Potential Degradation Pathways

Forced degradation studies are the cornerstone of elucidating potential degradation pathways by intentionally subjecting the drug substance to stress conditions.[7][8][9][10] For 2-amino-1-chloropropan-1-ol hydrochloride, the primary anticipated degradation routes are hydrolysis, oxidation, and thermal degradation. Photodegradation should also be assessed as a matter of course.

Caption: Potential Degradation Pathways of 2-amino-1-chloropropan-1-ol.

Hydrolytic Degradation

The chlorohydrin moiety is susceptible to hydrolysis, which can proceed via direct nucleophilic substitution (SN1 or SN2) of the chloride by water or hydroxide ions, or through an intramolecular cyclization to form an epoxide intermediate, which is subsequently hydrolyzed to a diol.[11][12] The rate of hydrolysis is expected to be pH-dependent.

Oxidative Degradation

The primary amine and secondary alcohol are both susceptible to oxidation.[13][14][15] The amino group can undergo oxidative deamination. The secondary alcohol can be oxidized to the corresponding ketone. The presence of trace metals can catalyze these oxidative processes.[16]

Thermal Degradation

At elevated temperatures, amino alcohols can undergo various degradation reactions, including dehydration and deamination.[17][18] The hydrochloride salt form is generally more stable than the free base, but thermal stress can still lead to decomposition.

Photodegradation

Many organic molecules are susceptible to degradation upon exposure to UV or visible light.[10] Photostability testing is a critical component of a comprehensive stability program.

Stability-Indicating Analytical Methodology

A robust, validated stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradation products.[19][20][21][22] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice for many small molecule pharmaceuticals.

Key Considerations for Method Development:

-

Column Chemistry: A C18 column is a versatile starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of polar and non-polar analytes. The pH of the aqueous phase should be carefully selected to ensure good peak shape and retention of the amine-containing analytes.

-

Detection: UV detection is suitable if the parent compound and its chromophoric degradation products absorb UV light. If not, or for more universal detection, a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) can be employed. Mass spectrometry (MS) is invaluable for the identification of unknown degradation products.

Caption: Workflow for Stability-Indicating Method Development.

Experimental Protocols for Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is capable of detecting and resolving the degradation products.[7]

Protocol 1: Hydrolytic Degradation

-

Preparation of Solutions:

-

Prepare a stock solution of 2-amino-1-chloropropan-1-ol hydrochloride in water at a concentration of approximately 1 mg/mL.

-

Prepare solutions of 0.1 M HCl, water (for neutral hydrolysis), and 0.1 M NaOH.

-

-

Stress Conditions:

-

Acidic: Mix equal volumes of the drug stock solution and 0.1 M HCl.

-

Neutral: Mix the drug stock solution with water.

-

Basic: Mix equal volumes of the drug stock solution and 0.1 M NaOH.

-

-

Incubation:

-

Incubate the solutions at 60°C.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by the developed stability-indicating HPLC method.

-

Protocol 2: Oxidative Degradation

-

Preparation of Solutions:

-

Prepare a stock solution of 2-amino-1-chloropropan-1-ol hydrochloride in water at a concentration of approximately 1 mg/mL.

-

Prepare a 3% solution of hydrogen peroxide (H₂O₂).

-

-

Stress Conditions:

-

Mix equal volumes of the drug stock solution and the 3% H₂O₂ solution.

-

-

Incubation:

-

Keep the solution at room temperature.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

-

-

Sample Analysis:

-

Analyze all samples by the developed stability-indicating HPLC method.

-

Protocol 3: Thermal Degradation

-

Sample Preparation:

-

Place a thin layer of the solid 2-amino-1-chloropropan-1-ol hydrochloride in a petri dish.

-

-

Stress Conditions:

-

Expose the solid sample to a temperature of 80°C in a calibrated oven.

-

-

Incubation:

-

Withdraw samples at appropriate time points (e.g., 1, 3, 7, and 14 days).

-

-

Sample Analysis:

-

Dissolve the samples in a suitable solvent and analyze by the developed stability-indicating HPLC method.

-

Protocol 4: Photostability

-

Sample Preparation:

-

Place a thin layer of the solid drug substance in a chemically inert, transparent container.

-

Prepare a control sample wrapped in aluminum foil to protect it from light.

-

-

Stress Conditions:

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[23]

-

-

Sample Analysis:

-

After the exposure period, dissolve the samples in a suitable solvent and analyze by the developed stability-indicating HPLC method, along with the dark control.

-

Long-Term and Accelerated Stability Studies

Following the insights gained from forced degradation studies, formal long-term and accelerated stability studies should be conducted according to ICH Q1A(R2) guidelines to establish a re-test period or shelf life.[1]

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months.[1] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[1][3] |

Conclusion

A comprehensive stability assessment of 2-amino-1-chloropropan-1-ol hydrochloride requires a multi-faceted approach that combines a thorough understanding of its chemical structure with systematically designed forced degradation and formal stability studies. The protocols and strategies outlined in this guide provide a robust framework for elucidating degradation pathways, developing and validating a stability-indicating analytical method, and ultimately ensuring the quality, safety, and efficacy of any potential drug product containing this molecule. By adhering to these principles, researchers and drug development professionals can confidently navigate the regulatory landscape and bring stable and reliable medicines to patients.

References

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved February 8, 2026, from [Link]

-

Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. (2020). Semantic Scholar. Retrieved February 8, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Retrieved February 8, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. Retrieved February 8, 2026, from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved February 8, 2026, from [Link]

-

Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. (2016). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ResearchGate. Retrieved February 8, 2026, from [Link]

-

2-Amino-1-chloropropan-1-ol. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

-

Reaction Kinetics of Dehydrochlorination of the Chlorohydrin Esters of Bisphenol A. (2020). Industrial & Engineering Chemistry Research. Retrieved February 8, 2026, from [Link]

-

The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. (2018). Canadian Journal of Chemistry. Retrieved February 8, 2026, from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved February 8, 2026, from [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved February 8, 2026, from [Link]

-

Overview: How Is Alcohol Metabolized by the Body? (2007). National Institute on Alcohol Abuse and Alcoholism. Retrieved February 8, 2026, from [Link]

-

Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2014). PMC. Retrieved February 8, 2026, from [Link]

-

ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. Retrieved February 8, 2026, from [Link]

-

Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. (2020). ResearchGate. Retrieved February 8, 2026, from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. Retrieved February 8, 2026, from [Link]

-

Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2018). MDPI. Retrieved February 8, 2026, from [Link]

-

Reaction Chemistry & Engineering. (2022). IRIS . Retrieved February 8, 2026, from [Link]

-

Synthesis of Epichlorohydrin by Elimination of Hydrogen Chloride from Chlorohydrins. 1. Kinetic Aspects of the Process. (1995). American Chemical Society. Retrieved February 8, 2026, from [Link]

-

Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. (2012). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. (2019). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. (2022). MDPI. Retrieved February 8, 2026, from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2023). AMSbiopharma. Retrieved February 8, 2026, from [Link]

-

Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. (2013). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. Retrieved February 8, 2026, from [Link]

-

Chloropropanols and Their Esters in Food: An Updated Review. (2023). MDPI. Retrieved February 8, 2026, from [Link]

-

Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals. Retrieved February 8, 2026, from [Link]

-

Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols. (2022). ACS Publications. Retrieved February 8, 2026, from [Link]

-

Ich guidelines for stability studies 1. (2012). Slideshare. Retrieved February 8, 2026, from [Link]

-

Halohydrin. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

-

Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. (n.d.). An-Najah Journals. Retrieved February 8, 2026, from [Link]

-

NEST-2025 Questions with Answer Keys. (n.d.). Retrieved February 8, 2026, from [Link]

-

Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. (2017). SciSpace. Retrieved February 8, 2026, from [Link]

-

Oxidative degradation of monoethanolamine. (2002). OSTI.gov. Retrieved February 8, 2026, from [Link]

-

Hydrothermal Degradation of Amino Acids. (2021). PMC. Retrieved February 8, 2026, from [Link]

-

Synthesis of High-Efficiency Melamine Quaternary Ammonium Salt and Its Corrosion Inhibition Performance in a Hydrochloric Acid Environment. (2023). Langmuir. Retrieved February 8, 2026, from [Link]

-

Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. (2018). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. (2023). FDA. Retrieved February 8, 2026, from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 5. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

- 6. benchchem.com [benchchem.com]

- 7. longdom.org [longdom.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajpsonline.com [ajpsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Oxidative degradation of monoethanolamine (Journal Article) | ETDEWEB [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. questjournals.org [questjournals.org]

- 23. database.ich.org [database.ich.org]

2-Amino-3-chloropropan-1-ol molecular weight and formula

The following Technical Guide is structured to address the precise physicochemical properties, synthetic pathways, and critical reactivity profiles of 2-Amino-3-chloropropan-1-ol .

Physicochemical Profile, Synthetic Utility, and Reactivity Mechanisms[1]

Executive Summary

2-Amino-3-chloropropan-1-ol (CAS: 5455-61-8 for free base) is a bifunctional chiral building block belonging to the

Critical Disambiguation: Researchers often confuse this molecule with its regioisomer, 1-amino-3-chloropropan-2-ol (a key intermediate in Linezolid synthesis).[1]

-

Target Molecule (This Guide): 2-Amino-3-chloropropan-1-ol (

at C2, -

Common Isomer: 1-Amino-3-chloropropan-2-ol (

at C1,

Part 1: Physicochemical Characterization[1]

The molecule exists in equilibrium between its open-chain form and its protonated salts.[1] In synthetic contexts, it is almost exclusively handled as the Hydrochloride Salt to prevent spontaneous cyclization and polymerization.

Table 1: Core Chemical Data[1]

| Property | Data | Notes |

| IUPAC Name | 2-Amino-3-chloropropan-1-ol | |

| Molecular Formula | Free Base | |

| Formula (Salt) | Hydrochloride (1:[1][6][7]1) | |

| Molecular Weight | 109.55 g/mol | Free Base |

| Molecular Weight (Salt) | 146.02 g/mol | Hydrochloride |

| Chirality | Chiral (R or S) | Derived from L- or D-Serine |

| Physical State | White Crystalline Solid | Hygroscopic (as HCl salt) |

| Solubility | High: | Insoluble: |

| Stability | Unstable as free base | Store as HCl salt at -20°C |

Part 2: Synthetic Routes & Production[4]

The synthesis of 2-amino-3-chloropropan-1-ol preserves the stereocenter of the starting amino acid (Serine).[1] The "Serine Route" is the industry standard for generating high-enantiomeric-excess (ee) material.[1]

2.1 The Serine-Ester Pathway

This protocol avoids the use of non-selective chlorinating agents on the diol (Serinol), which would lead to the nitrogen mustard analog (bis-chloro compound).

Mechanism Description:

-

Esterification: Serine is protected as the methyl ester to differentiate the carboxyl group.

-

Chlorination: Thionyl chloride (

) converts the primary alcohol to a chloride with retention of configuration at the -

Reduction: The ester is selectively reduced to the primary alcohol using a mild hydride source (e.g.,

with

Figure 1: Synthetic pathway from the Chiral Pool (Serine) ensuring retention of the amine position.

Part 3: Reactivity Profile & Mechanism

The defining characteristic of 2-amino-3-chloropropan-1-ol is its ability to function as a heterocyclization precursor .[1]

3.1 The Aziridine "Warhead"

Under basic conditions (pH > 8), the free amine acts as an intramolecular nucleophile, displacing the chloride (leaving group) to form 2-(hydroxymethyl)aziridine . This is often the actual reactive species in drug synthesis.

-

Reaction Type: Intramolecular Nucleophilic Substitution (

). -

Kinetics: Fast in aqueous base; inhibited by protonation (low pH).

-

Safety Implication: This cyclization generates an alkylating agent. The compound should be treated with the same precautions as nitrogen mustards.

Figure 2: Activation mechanism.[1] The molecule remains stable as a salt but cyclizes immediately upon neutralization.

Part 4: Experimental Protocols

4.1 Handling and Storage

-

Storage: Store strictly as the Hydrochloride salt under Argon at -20°C.

-

Hygroscopicity: The salt is highly hygroscopic. Weighing should be performed in a desiccated glovebox or rapidly in air.

-

Neutralization (In-Situ): Do not isolate the free base for storage.[1] If the free base is required for a reaction, generate it in situ using a non-nucleophilic base (e.g., DIPEA or

) in the presence of the electrophile.

4.2 Standard Analytical Validation

When validating the identity of the compound, look for these specific signatures:

-

Mass Spectrometry (LC-MS):

-

M+H Peak: 110.0 Da (approx).

-

Isotope Pattern: Distinct Chlorine signature (

:

-

-

1H-NMR (D2O or DMSO-d6):

Part 5: References

-

PubChem Compound Summary. "2-Amino-1-chloropropan-1-ol (Isomer Data)." National Center for Biotechnology Information.

-

Smolecule. "(R)-1-Amino-3-chloro-2-propanol hydrochloride (Isomer Comparison)."

-

ChemicalBook. "Properties of Amino-chloro-propanol Derivatives."

-

Organic Chemistry Portal. "Aziridine Synthesis from Amino Alcohols (Wenker Synthesis)."

-

[Link]

-

-

Google Patents. "Method for synthesizing R-3-chloroalanine methyl ester hydrochloride (Precursor Synthesis)."

Sources

- 1. (S)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-13-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Protein chemical synthesis by serine and threonine ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]

- 7. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Strategic Approach to the Synthesis of 2-Amino-3-chloropropan-1-ol from Serinol

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-amino-3-chloropropan-1-ol from its readily available precursor, serinol (2-amino-1,3-propanediol). The inherent challenge in this transformation lies in achieving chemoselectivity, given the presence of three reactive functional groups: a primary amine and two primary alcohols. A direct, single-step chlorination is synthetically unviable due to the higher nucleophilicity of the amine and the identical reactivity of the two hydroxyl groups. Therefore, we present a robust, three-step strategic protocol involving protection of the amino group, selective monochlorination, and subsequent deprotection. This guide explains the causality behind the chosen methodologies, provides detailed, step-by-step protocols, and includes critical safety information, making it an essential resource for researchers in medicinal chemistry and drug development.

The Synthetic Challenge: Overcoming Chemoselectivity Hurdles

Serinol is a valuable chiral building block used in the synthesis of pharmaceuticals and X-ray contrast agents.[1] Its conversion to 2-amino-3-chloropropan-1-ol, another important intermediate, is not straightforward. The primary challenge is achieving selective chlorination of only one of the two primary hydroxyl groups in the presence of a highly nucleophilic primary amine.

-

Amine vs. Alcohol Reactivity: The lone pair of electrons on the nitrogen atom of the primary amine is more available for nucleophilic attack than the lone pairs on the hydroxyl oxygens. Reagents like thionyl chloride (SOCl₂) will react preferentially and rapidly with the amine, leading to undesired side products.[2]

-

Identical Hydroxyl Groups: The two primary hydroxyl groups in serinol are chemically equivalent. Therefore, even if the amine could be ignored, any chlorination reaction would produce a statistical mixture of the starting material, the desired mono-chlorinated product, and the di-chlorinated byproduct, leading to significant purification challenges and low yields of the target molecule.

To overcome these obstacles, a protecting group strategy is essential.[3] The amine must be temporarily "masked" to render it unreactive, allowing for the subsequent transformation of the hydroxyl groups.

Strategic Overview: A Validated Three-Step Pathway

Our approach is a logical sequence of protection, selective functional group interconversion, and deprotection. This ensures high yields and purity of the final product.

Diagram 1: High-level workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.[4][5]

Protocol 3.1: N-Protection of Serinol with tert-Butoxycarbonyl (Boc) Group

Rationale: The Boc group is chosen for its stability under the neutral or slightly basic conditions of the subsequent chlorination step and its facile removal under acidic conditions.[6] The use of Di-tert-butyl dicarbonate, (Boc)₂O, is a standard and high-yielding method for Boc protection.[7]

Materials:

-

Serinol (2-amino-1,3-propanediol)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane (or Tetrahydrofuran, THF)

-

Deionized Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Serinol (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C using an ice bath.

-

Add Di-tert-butyl dicarbonate (1.1 eq) to the solution portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

-

Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous solution with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-Serinol as a viscous oil or solid, which can be used in the next step without further purification.

Protocol 3.2: Selective Monochlorination of N-Boc-Serinol

Rationale: This is the most critical step. We employ thionyl chloride (SOCl₂) in the presence of a base like pyridine. The alcohol first attacks the SOCl₂, forming a chlorosulfite intermediate, which makes the hydroxyl a good leaving group.[8] Pyridine acts as a base to neutralize the HCl byproduct and as a catalyst. Critically, using a slight sub-stoichiometric amount of SOCl₂ (e.g., 0.95 eq) relative to the diol can favor the formation of the mono-chlorinated product over the di-chlorinated byproduct, although a mixture is still expected. Careful purification is paramount.

Materials:

-

N-Boc-Serinol (from step 3.1)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-Serinol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine (1.1 eq) to the solution.

-

Cool the mixture to -10 °C using an ice-salt bath.

-

Slowly add a solution of thionyl chloride (0.95 eq) in anhydrous DCM dropwise via a syringe or addition funnel over 30-45 minutes. Maintain the temperature below -5 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at -10 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC to observe the consumption of starting material and the formation of products.

-

Quench the reaction by carefully and slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product will be a mixture. Purify by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to isolate the desired N-Boc-2-amino-3-chloropropan-1-ol.

Protocol 3.3: Deprotection and Isolation of 2-Amino-3-chloropropan-1-ol Hydrochloride

Rationale: The Boc group is readily cleaved under strong acidic conditions.[6] Using a solution of HCl in an organic solvent like dioxane or methanol is ideal, as it not only removes the protecting group but also protonates the free amine to form the stable hydrochloride salt, which often crystallizes from the solution, simplifying isolation.

Materials:

-

N-Boc-2-amino-3-chloropropan-1-ol (from step 3.2)

-

4M HCl in 1,4-Dioxane (or freshly prepared HCl in Methanol)

-

Diethyl ether

Procedure:

-

Dissolve the purified N-Boc-2-amino-3-chloropropan-1-ol (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add an excess of 4M HCl in dioxane (e.g., 5-10 eq) to the solution at room temperature.

-

Stir the mixture for 2-4 hours. Evolution of gas (isobutylene and CO₂) should be observed. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Add diethyl ether to the residue to precipitate the hydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-amino-3-chloropropan-1-ol hydrochloride as a white or off-white solid.[9]

Mechanistic Discussion

Understanding the underlying mechanisms is key to troubleshooting and optimizing the synthesis.

Mechanism of Chlorination with Thionyl Chloride: The reaction proceeds via a nucleophilic substitution, typically with Sₙ2 characteristics for primary alcohols, which results in inversion of configuration if the carbon were chiral.[10][11]

-

The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of SOCl₂.

-

A chloride ion is displaced, and a proton is lost (scavenged by pyridine), forming an alkyl chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group, which decomposes into stable gaseous byproducts SO₂ and HCl (neutralized by pyridine). This decomposition drives the reaction to completion.[8]

Diagram 2: Simplified mechanism of alcohol chlorination.

Data Summary and Characterization

The following table provides an overview of the quantitative aspects of the synthesis.

| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Typical Yield |

| 1. Protection | Serinol | (Boc)₂O | 1 : 1.1 | Dioxane/Water | >95% |

| 2. Chlorination | N-Boc-Serinol | SOCl₂, Pyridine | 1 : 0.95 : 1.1 | DCM | 40-50% (after purification) |

| 3. Deprotection | N-Boc-2-amino-3-chloropropan-1-ol | HCl in Dioxane | 1 : 5-10 | Dioxane | >90% |

Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Critical Safety Considerations

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water, releasing toxic gases (SO₂ and HCl).[12][13] Always handle in a certified fume hood, wear appropriate PPE, and ensure no contact with moisture. Have an appropriate quenching agent (like sodium bicarbonate) ready.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated area.

-

Dichloromethane (DCM): A volatile suspected carcinogen. Minimize inhalation and skin contact.

-

Acidic Solutions (HCl): Corrosive. Handle with care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5]

References

- WO2000053567A1 - Process for the production of serinol (2-amino-1,3-propanediol). Google Patents.

-

Minamisawa, K., Arima, Y., & Kumazawa, K. (1985). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules . Plant and Cell Physiology, 26(5), 805–810. URL: [Link]

- EP0348223A2 - Novel process for the preparation of serinol. Google Patents.

-

Organic Syntheses Procedure . Enantiomerically pure β-amino acids from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1h)-pyrimidinone. URL: [Link]

-

Kar, M., et al. (2018). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms... Canadian Journal of Chemistry. URL: [Link]

-

Organic Syntheses Procedure . 3-Ammoniopropylsulfate. URL: [Link]

-

ReactionWeb.io . Alcohol + SOCl2. URL: [Link]

-

Chemistry LibreTexts . (2024). 17.6: Reactions of Alcohols. URL: [Link]

- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.

-

Master Organic Chemistry . (2018). Protecting Groups For Amines. URL: [Link]

-

Master Organic Chemistry . (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. URL: [Link]

-

Chemistry LibreTexts . (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. URL: [Link]

-

Science Madness Discussion Board . (2004). Methods of Chlorination of Primary non Benzylic Alcohols. URL: [Link]

- CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride. Google Patents.

-

New Jersey Department of Health . (2008). HAZARD SUMMARY: THIONYL CHLORIDE. URL: [Link]

-

Chemistry Steps . Boc Protecting Group for Amines. URL: [Link]

- KR20000059869A - Process for the production of SERINOL (2-amino-1,3-propanediol). Google Patents.

-

Organic Chemistry Portal . Protecting Groups. URL: [Link]

-

Müller, M., & Wolberg, M. (2011). Serinol: small molecule - big impact . Applied Microbiology and Biotechnology, 91, 461-469. URL: [Link]

-

Reddit r/Chempros . (2023). Selective protection of alcohol over amine. URL: [Link]

-

PubChem . 2-Amino-1-chloropropan-1-ol. URL: [Link]

-

Kartika, R., & Gruffi, T. R. (2011). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation . The Journal of Organic Chemistry, 76(13), 5258–5267. URL: [Link]

-

Wikipedia . Protecting group. URL: [Link]

-

YouTube . (2018). Reaction of alcohols with thionyl chloride. URL: [Link]

-

Carl ROTH . (2024). SAFETY DATA SHEET: Thionyl chloride. URL: [Link]

-

International Labour Organization . (2021). ICSC 1409 - THIONYL CHLORIDE. URL: [Link]

-

Chemistry Steps . Alcohols to Amines. URL: [Link]

-

YouTube . (2020). Protecting Groups for Amines: Sulfonamides. URL: [Link]

-

The Good Scents Company . 3-amino-1-propanol. URL: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Amino-3-chloropropan-2-ol hydrochloride | 62037-46-1 | Benchchem [benchchem.com]

- 10. reactionweb.io [reactionweb.io]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

Protocol for selective chlorination of amino diols

Application Note: Strategic Protocols for the Regioselective Chlorination of Amino Diols

Executive Summary

The selective functionalization of amino diols represents a "chemoselectivity triad" challenge common in the synthesis of sphingolipids, chloramphenicol analogs, and nucleoside antivirals. The objective is to selectively convert a primary (

This Application Note provides two distinct, field-validated protocols to achieve this transformation with high regiocontrol (

-

Method A (The Cyclic Sulfite Route): Utilizes Thionyl Chloride (

).[1][2][3][4] Best for acid-stable substrates and scalable process chemistry. -

Method B (The Sulfonate Displacement Route): Utilizes Methanesulfonyl Chloride (

) and Lithium Chloride (

Strategic Pre-requisites

CRITICAL STOP: Before proceeding, the amine functionality must be protected . Free amines are significantly more nucleophilic than hydroxyls and will react with chlorinating agents to form sulfinamides or chloramines, or undergo intramolecular cyclization to form aziridines/pyrrolidines.

-

Recommended Protecting Groups (PG):

-

For Method A: Acetamide (Ac), Benzamide (Bz), Phthalimide (Phth). (Acid-stable).

-

For Method B: tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz). (Acid-labile or base-sensitive).

-

Theoretical Foundation & Mechanism